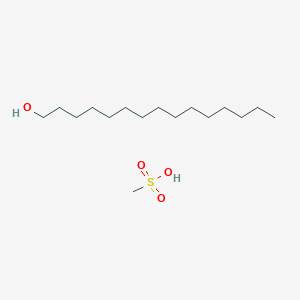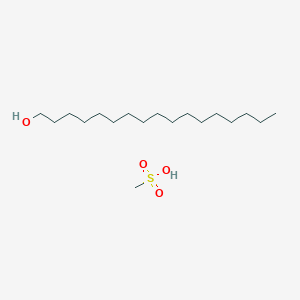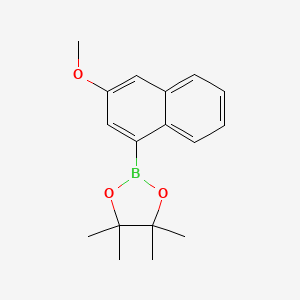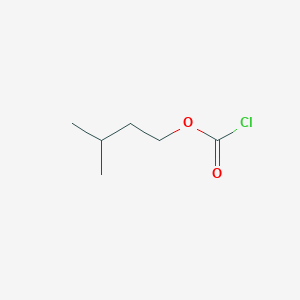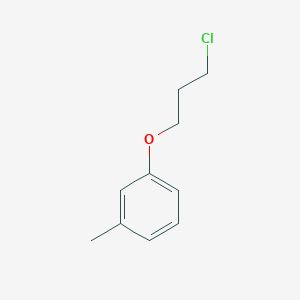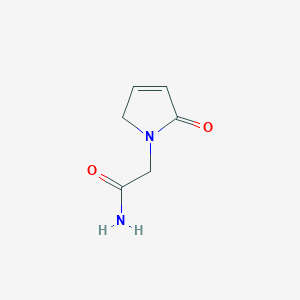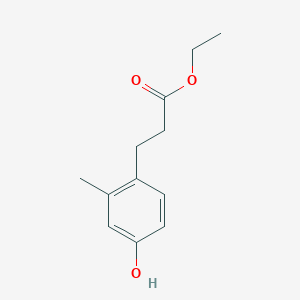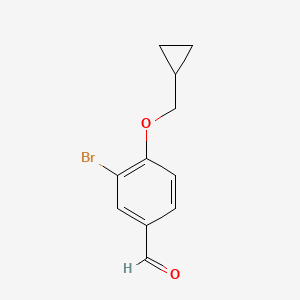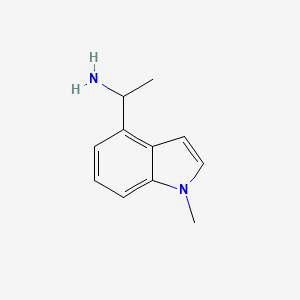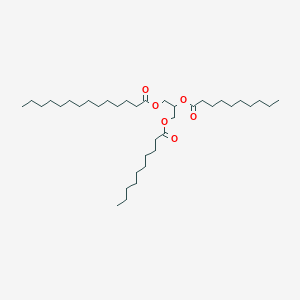
2,3-Bis(decanoyloxy)propyl tetradecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(decanoyloxy)propyl tetradecanoate is a chemical compound that belongs to the class of lipids known as esters. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery systems, cosmetics, and food industry.
Wirkmechanismus
The mechanism of action of 2,3-Bis(decanoyloxy)propyl tetradecanoate is not well understood. However, it is believed that this compound interacts with cell membranes and alters their structure and function. This, in turn, affects the transport of molecules across the membrane and can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 2,3-Bis(decanoyloxy)propyl tetradecanoate has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 2,3-Bis(decanoyloxy)propyl tetradecanoate has been shown to improve the absorption of hydrophobic drugs and can enhance their therapeutic efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2,3-Bis(decanoyloxy)propyl tetradecanoate in lab experiments is its ability to form stable micelles, which can improve the solubility and bioavailability of hydrophobic drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of 2,3-Bis(decanoyloxy)propyl tetradecanoate can cause cytotoxicity and cell death.
Zukünftige Richtungen
There are several future directions for the research on 2,3-Bis(decanoyloxy)propyl tetradecanoate. One of the areas of interest is the development of novel drug delivery systems using this compound. Researchers are also investigating the potential of this compound in the treatment of various diseases such as cancer and inflammation. In addition, there is a growing interest in the use of 2,3-Bis(decanoyloxy)propyl tetradecanoate in the formulation of functional foods and nutraceuticals.
Conclusion:
In conclusion, 2,3-Bis(decanoyloxy)propyl tetradecanoate is a promising compound with potential applications in various fields of science. Its ability to form stable micelles and improve the solubility and bioavailability of hydrophobic drugs makes it an attractive candidate for drug delivery systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 2,3-Bis(decanoyloxy)propyl tetradecanoate involves the reaction between decanoyl chloride and tetradecanoic acid in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature under an inert atmosphere, and the product is obtained in high yield.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(decanoyloxy)propyl tetradecanoate has been extensively studied for its potential applications in various fields of science. In the field of drug delivery, this compound has been used as a carrier for hydrophobic drugs due to its ability to form stable micelles. It has also been used in the formulation of cosmetics such as skin creams and lotions due to its emulsifying properties. In the food industry, 2,3-Bis(decanoyloxy)propyl tetradecanoate has been used as a food additive due to its ability to improve the stability and texture of food products.
Eigenschaften
IUPAC Name |
2,3-di(decanoyloxy)propyl tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O6/c1-4-7-10-13-16-17-18-19-22-24-27-30-36(39)42-33-34(43-37(40)31-28-25-21-15-12-9-6-3)32-41-35(38)29-26-23-20-14-11-8-5-2/h34H,4-33H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPBNWKAHAXTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10804758 |
Source


|
| Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(decanoyloxy)propyl tetradecanoate | |
CAS RN |
62833-19-6 |
Source


|
| Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

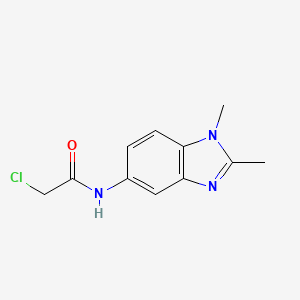
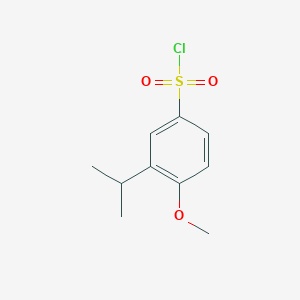
![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
